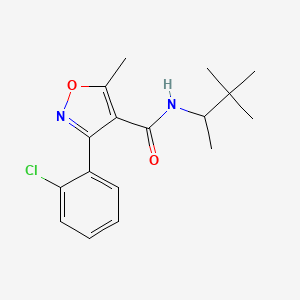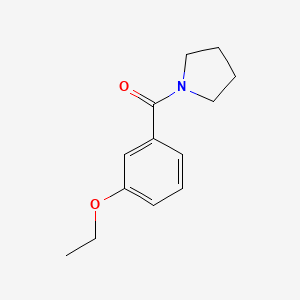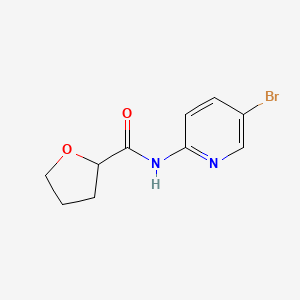
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide, also known as BPR1K653, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to have potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. In neurodegenerative disease research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been studied for its potential use as an anti-inflammatory and analgesic agent.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting CK2, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to reduce oxidative stress and inflammation, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell cycle progression. In neurodegenerative disease models, it has been found to reduce oxidative stress and inflammation, leading to neuroprotection. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been studied for its potential use as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and study. Additionally, it has been shown to have high selectivity for CK2, which reduces the likelihood of off-target effects. However, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide. One area of focus could be optimizing its therapeutic potential in cancer research by studying its effects on different types of cancer cells and in combination with other cancer treatments. Additionally, further research could be done to better understand its mechanism of action and to improve its solubility in water. Finally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide could be studied for its potential use in other fields of research, such as inflammation and pain management.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-13-7-5-11(9-14(13)22-4-2)16(20)19-15-8-6-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRKILVVPZRTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3,4-diethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)


![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)

![3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4181500.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181521.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)